Ethyl 3-iodobenzoate CAS number and properties
Ethyl 3-iodobenzoate CAS number and properties
An In-depth Technical Guide to Ethyl 3-iodobenzoate
Ethyl 3-iodobenzoate is a halogenated aromatic ester widely utilized in organic synthesis.[1] Its strategic importance lies in its role as a versatile building block for the introduction of a substituted phenyl ring in the development of complex molecules. For researchers and professionals in drug development, this compound serves as a key intermediate in the synthesis of pharmaceutical agents and other high-value chemical entities.[2] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, tailored for a scientific audience.
Core Properties of Ethyl 3-iodobenzoate
The physical and chemical properties of Ethyl 3-iodobenzoate are critical for its handling, storage, and application in synthesis. The compound is a clear, colorless to light yellow or orange liquid.[2] It is sensitive to light and should be stored in a dark place, sealed under dry, room temperature conditions.[2]
A summary of its key quantitative properties is presented below.
| Property | Value |
| CAS Number | 58313-23-8[2][3][4] |
| Molecular Formula | C₉H₉IO₂[2][3][5] |
| Molecular Weight | 276.07 g/mol [2] |
| Boiling Point | 272 °C (lit.)[2]; 165-166 °C @ 24 mmHg[6] |
| Density | 1.64 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.581 (lit.)[2] |
| Water Solubility | Not miscible[2] |
| Flash Point | >110 °C (>230 °F)[2] |
Synthesis of Ethyl 3-iodobenzoate
Ethyl 3-iodobenzoate is typically synthesized via the esterification of 3-iodobenzoic acid with ethanol. This reaction can be facilitated by a coupling agent or carried out under acidic conditions (Fischer esterification).
Experimental Protocol: Synthesis via EDCI/DMAP Coupling
A common laboratory-scale synthesis involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[5]
Materials:
-
3-Iodobenzoic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Ethanol (solvent and reactant)
-
Dichloromethane (DCM) (solvent)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq), DCM, and ethanol.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDCI (1.1 eq) and DMAP (0.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 3-iodobenzoate.[5]
Chemical Reactivity and Applications
The iodine substituent on the aromatic ring of Ethyl 3-iodobenzoate makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. It is frequently used in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, particularly in the construction of complex molecular architectures found in pharmaceuticals and advanced materials.[7]
Furthermore, Ethyl 3-iodobenzoate can be used to generate organometallic reagents, such as Grignard or organozinc compounds, which are powerful nucleophiles for subsequent reactions.[1][2]
Application Example: Sonogashira Coupling
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. Ethyl 3-iodobenzoate is an ideal substrate for this reaction.
Experimental Protocol: Sonogashira Coupling of Ethyl 3-iodobenzoate
Materials:
-
Ethyl 3-iodobenzoate (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (TEA) (solvent and base)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 3-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).
-
Add anhydrous triethylamine via syringe.
-
Add the terminal alkyne (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Rinse the pad with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the coupled product.
Role in Drug Discovery and Development
Ethyl 3-iodobenzoate is a precursor in the synthesis of a range of biologically active molecules. Its utility has been demonstrated in the development of:
-
Androgen Receptor Ligands: Used in the synthesis of novel ligands with a carborane core structure, which are investigated for their potential in treating prostate cancer.[1]
-
Vasopressin Antagonists: Served as a starting material for nonpeptide arginine vasopressin antagonists, which have applications in managing conditions like hyponatremia and heart failure.[1]
-
Substituted Quinolin-2(1H)-ones: Employed in palladium-catalyzed reactions to create complex quinolinone derivatives, a scaffold present in many therapeutic agents.[1]
The ability to easily functionalize the 3-position of the benzoate ring via cross-coupling reactions makes this compound a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.
Safety and Handling
Ethyl 3-iodobenzoate is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][6]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist.[6] Wash hands and any exposed skin thoroughly after handling.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] Keep away from light.[2][8]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[6]
-
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][9]
References
- 1. Ethyl 3-iodobenzoate 98 58313-23-8 [sigmaaldrich.com]
- 2. ETHYL 3-IODOBENZOATE | 58313-23-8 [chemicalbook.com]
- 3. Ethyl 3-iodobenzoate | C9H9IO2 | CID 143542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl-3-iodobenzoate | CAS#:58313-23-8 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 3-iodobenzoate | 58313-23-8 | FE22993 | Biosynth [biosynth.com]
- 9. ETHYL 3-IODOBENZOATE - Safety Data Sheet [chemicalbook.com]
